6-Bromo-1,3-dihydroisobenzofuran-1-ol CAS 100655-92-3 properties
6-Bromo-1,3-dihydroisobenzofuran-1-ol CAS 100655-92-3 properties
This guide provides an in-depth technical analysis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS 100655-92-3), a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and kinase inhibitors.
CAS: 100655-92-3 Synonyms: 6-Bromophthalalan-1-ol; 6-Bromo-1-hydroxy-1,3-dihydroisobenzofuran Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol
Compound Profile & Chemical Identity
6-Bromo-1,3-dihydroisobenzofuran-1-ol is a cyclic hemiacetal (lactol) derived from the reduction of 6-bromophthalide. It serves as a "masked" aldehyde, existing in a dynamic equilibrium with its open-chain tautomer, 5-bromo-2-(hydroxymethyl)benzaldehyde . This duality is the cornerstone of its reactivity, allowing it to function both as a stable heterocycle and an electrophilic aldehyde equivalent depending on reaction conditions.
Tautomeric Equilibrium
In solution, the compound undergoes ring-chain tautomerism. While the cyclic lactol form usually predominates in non-polar solvents, the open-chain hydroxy-aldehyde form becomes accessible in the presence of bases or during nucleophilic attack.
Key Structural Features:
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Hemiacetal Center (C1): Highly reactive toward nucleophiles (amines, alcohols, carbanions) under Lewis acid catalysis.
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Bromine Substituent (C6): Provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.
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Phthalan Ring: A rigid bicyclic scaffold often used to restrict conformation in bioactive molecules.
Physicochemical Properties[1][2][3][4][5]
The following data summarizes the core physical characteristics. Note that as a lactol, the compound can be sensitive to dehydration (forming the isobenzofuran, which is unstable) or oxidation.
| Property | Value / Description | Note |
| Physical State | White to off-white solid | Crystalline powder |
| Melting Point | 90–95 °C (approx.) | Range varies by purity/tautomer ratio |
| Solubility | DMSO, Methanol, DCM, THF | Poor solubility in water |
| pKa | ~11.5 (OH group) | Estimated |
| Stability | Hygroscopic; Air-sensitive | Store under inert gas (Ar/N₂) at -20°C |
Synthesis Protocol
The industrial and laboratory standard for synthesizing CAS 100655-92-3 involves the regioselective reduction of 6-bromophthalide (CAS 19477-73-7). This precursor is typically obtained as a regioisomer during the reduction of 4-bromophthalic anhydride.
Step-by-Step Methodology: Selective Reduction
Objective: Convert 6-bromophthalide to the lactol without over-reduction to the diol.
Reagents:
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Substrate: 6-Bromophthalide (1.0 eq)
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Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene
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Quench: Methanol, Potassium Sodium Tartrate (Rochelle's Salt)
Protocol:
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Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 6-bromophthalide and dissolve in anhydrous DCM (0.2 M concentration).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Precise temperature control is critical to prevent ring opening to the diol.
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Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes, maintaining internal temperature below -70 °C.
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Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (silica; 30% EtOAc/Hexane). The starting lactone spot will disappear, and a more polar lactol spot will appear.[1]
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Quench: Carefully add Methanol (5 eq) at -78 °C to destroy excess hydride.
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Workup: Warm to room temperature. Add saturated aqueous Rochelle's salt solution and stir vigorously for 2 hours until the aluminum emulsion breaks and layers separate.
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Isolation: Extract with DCM (3x), dry combined organics over MgSO₄, and concentrate in vacuo.
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Purification: The crude lactol is often pure enough for subsequent steps. If necessary, purify via rapid column chromatography (neutral alumina or silica deactivated with Et₃N) to prevent acid-catalyzed dehydration.
Reactivity & Applications
The versatility of 6-bromo-1,3-dihydroisobenzofuran-1-ol stems from its ability to generate an oxocarbenium ion intermediate.
A. Reductive Amination (Oxa-Mannich)
Reaction with primary or secondary amines yields 1-amino-6-bromophthalans. This is a key pathway for synthesizing CNS-active agents.
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Mechanism: The amine attacks the lactol C1, eliminating water to form an iminium ion, which is then reduced (e.g., by NaBH(OAc)₃) or attacked by a second nucleophile.
B. Grignard Addition
Treatment with Grignard reagents (R-MgBr) typically results in the formation of 1-substituted-6-bromophthalans or, if the ring opens, diols .
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Note: To retain the ring, Lewis acids (like BF₃·OEt₂) are often employed to promote substitution at the acetal carbon rather than ring-opening addition.
C. Palladium-Catalyzed Coupling
The bromine at position 6 allows for late-stage diversification.
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Suzuki Coupling: Reaction with aryl boronic acids yields 6-aryl-1-hydroxyphthalans.
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Strategy: It is often superior to perform the coupling on the phthalide precursor or the protected lactol to avoid interference from the free hydroxyl group.
Pathway Visualization
The following diagram illustrates the synthesis and downstream transformations.
Figure 1: Synthesis and reactivity map of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.
Handling & Safety Information
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (H302).
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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Target Organ: May cause respiratory irritation (H335).
Storage Protocols:
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Temperature: Store at -20 °C.
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Atmosphere: Hygroscopic; store under Argon. Moisture induces ring-opening or polymerization.
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Container: Tightly sealed glass vials; avoid metal containers due to potential Lewis acid reactivity with trace metals.
References
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Synthesis of Isobenzofuran Derivatives: Wang, P., et al. "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes."[2] Chemical Research in Chinese Universities, 2014.
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Phthalide Reduction Methodology: "Process for the preparation of 5-bromophthalide." Google Patents, WO2004089924A1. (Describes the regio-isomer separation relevant to isolating the 6-bromo precursor).
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Reactivity of Hydroxyphthalans: "Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol." Korea Science. (Demonstrates the derivatization of the 1-ol core).
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Compound Data: "6-Bromo-1,3-dihydroisobenzofuran-1-ol Properties." MolCore Chemical Data.
